molecular formula C7H10O4 B8593513 1,3-Dioxane-5-carboxylic acid, 5-ethenyl-

1,3-Dioxane-5-carboxylic acid, 5-ethenyl-

Cat. No.: B8593513
M. Wt: 158.15 g/mol
InChI Key: AEMBCHQWPLQTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxane-5-carboxylic acid, 5-ethenyl- is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxane-5-carboxylic acid, 5-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane-5-carboxylic acid, 5-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

5-ethenyl-1,3-dioxane-5-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-2-7(6(8)9)3-10-5-11-4-7/h2H,1,3-5H2,(H,8,9)

InChI Key

AEMBCHQWPLQTDU-UHFFFAOYSA-N

Canonical SMILES

C=CC1(COCOC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester (397.7 mg, 2.136 mmol) in tetrahydrofuran/methanol/water (15 mL, 2:2:1) was treated with lithium hydroxide monohydrate (269 mg, 6.408 mmol). After stirring at room temperature for 1.5 h, the volatiles were removed in vacuo and the residue was cooled to 0° C. and quenched with hydrochloric acid (1 M). The aqueous layer was saturated with sodium chloride, extracted with dichloromethane (3×). The combined organics were filtered through a phase separator and the volatiles were removed in vacuo to provide the title compound (320.3 mg, 95%) as a colourless solid. 1H NMR (300 MHz, CDCl3) δ 3.72 (d, J=11.6 Hz, 2H), 4.50 (d, J=11.4 Hz, 2H), 4.73 (d, J=6.2 Hz, 1H), 5.02 (d, J=6.0 Hz, 1H), 5.27-5.39 (m, 2H), 5.69 (dd, J=17.6, 10.9 Hz, 1H).
Quantity
397.7 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
269 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

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